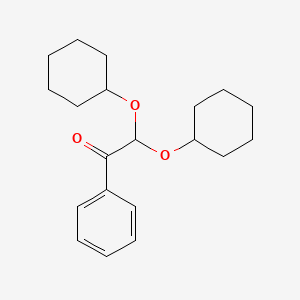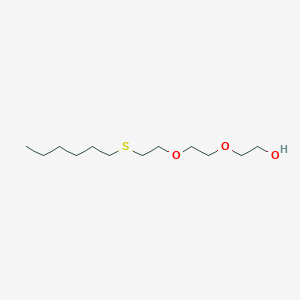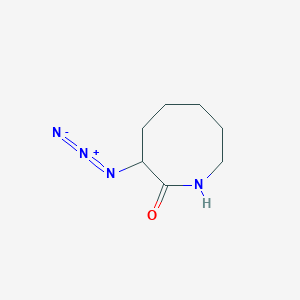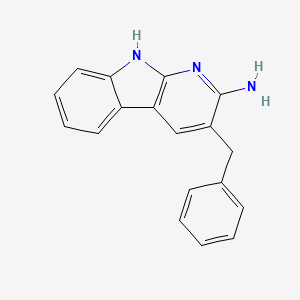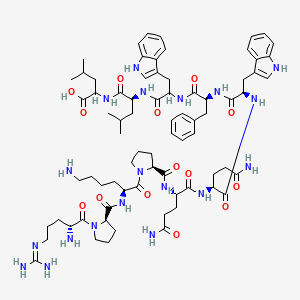
Apttlsp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Activated partial thromboplastin time (APTT) is a commonly used coagulation assay that measures the clotting time from the activation of factor XII to the formation of a stable fibrin clot . This assay is widely used in clinical and research laboratories to diagnose bleeding and clotting disorders, monitor anticoagulant therapy, and assess pre-surgical coagulation status .
Vorbereitungsmethoden
The preparation of activated partial thromboplastin time reagents involves the use of synthetic phospholipids and activators such as silica or ellagic acid . The reagents are typically lyophilized and stored in sealed glass ampoules to maintain stability . The synthetic route includes the combination of dioleoylphosphatidylcholine, dioleoylphosphatidylserine, and dioleoylphosphatidylethanolamine with colloidal silica as the activator . The reagents are characterized by their precision in clotting times and response to heparin .
Analyse Chemischer Reaktionen
Activated partial thromboplastin time reagents undergo various chemical reactions, including activation of the intrinsic pathway factors (VIII, IX, XI, XII) in the coagulation cascade . Common reagents used in these reactions include calcium chloride, which is required for phospholipid-dependent coagulation reactions . The major products formed from these reactions are stable fibrin clots .
Wissenschaftliche Forschungsanwendungen
Activated partial thromboplastin time is extensively used in scientific research for various applications:
Wirkmechanismus
The mechanism of action of activated partial thromboplastin time involves the activation of the intrinsic pathway of the coagulation cascade . The assay measures the time taken for a stable fibrin clot to form after the addition of a platelet substitute, factor XII activator, and calcium chloride to citrated plasma . The molecular targets include coagulation factors VIII, IX, XI, and XII, which are activated sequentially to form a stable clot .
Vergleich Mit ähnlichen Verbindungen
Activated partial thromboplastin time is unique compared to other coagulation assays such as prothrombin time (PT) and dilute Russell’s viper venom time (dRVVT) . While prothrombin time measures the extrinsic pathway of coagulation, activated partial thromboplastin time focuses on the intrinsic pathway . Similar compounds include:
Prothrombin time (PT): Measures the extrinsic pathway of coagulation.
Dilute Russell’s viper venom time (dRVVT): Used for lupus anticoagulant detection and measures the common pathway of coagulation.
Activated partial thromboplastin time is particularly sensitive to deficiencies in the intrinsic pathway factors and is widely used for monitoring heparin therapy .
Eigenschaften
CAS-Nummer |
83374-71-4 |
|---|---|
Molekularformel |
C75H107N19O14 |
Molekulargewicht |
1498.8 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C75H107N19O14/c1-42(2)35-55(66(99)92-59(74(107)108)36-43(3)4)88-68(101)58(39-46-41-84-51-23-11-9-20-48(46)51)91-67(100)56(37-44-17-6-5-7-18-44)89-69(102)57(38-45-40-83-50-22-10-8-19-47(45)50)90-65(98)52(27-29-62(78)95)85-64(97)53(28-30-63(79)96)86-70(103)61-26-16-34-94(61)73(106)54(24-12-13-31-76)87-71(104)60-25-15-33-93(60)72(105)49(77)21-14-32-82-75(80)81/h5-11,17-20,22-23,40-43,49,52-61,83-84H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,95)(H2,79,96)(H,85,97)(H,86,103)(H,87,104)(H,88,101)(H,89,102)(H,90,98)(H,91,100)(H,92,99)(H,107,108)(H4,80,81,82)/t49-,52+,53+,54+,55+,56+,57-,58?,59?,60-,61+/m1/s1 |
InChI-Schlüssel |
JRNFDWFXUSDMHP-ZPUKDRMSSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


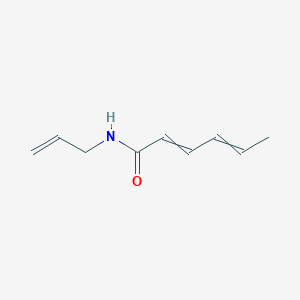
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
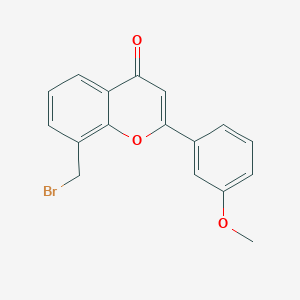
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)


![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
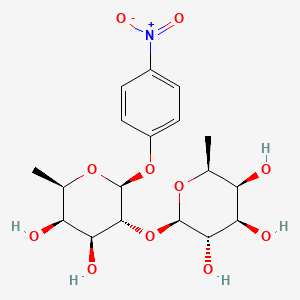
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
